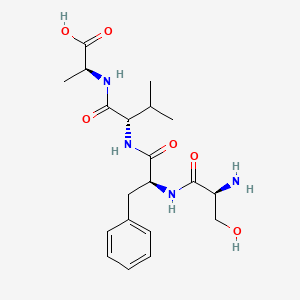

L-Seryl-L-phenylalanyl-L-valyl-L-alanine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

817624-86-5 |

|---|---|

Molecular Formula |

C20H30N4O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H30N4O6/c1-11(2)16(19(28)22-12(3)20(29)30)24-18(27)15(23-17(26)14(21)10-25)9-13-7-5-4-6-8-13/h4-8,11-12,14-16,25H,9-10,21H2,1-3H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t12-,14-,15-,16-/m0/s1 |

InChI Key |

XWTCGHSDTKWUPH-TUUVXOQKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of L Seryl L Phenylalanyl L Valyl L Alanine

Solid-Phase Peptide Synthesis (SPPS) Strategies for L-Seryl-L-phenylalanyl-L-valyl-L-alaninepeptide.combachem.comnih.govresearchgate.net

In SPPS, the peptide chain is incrementally built upon an insoluble polymeric support, or resin. biosynth.com The general synthesis cycle involves anchoring the C-terminal amino acid (L-alanine in this case) to the resin, followed by repetitive cycles of N-alpha deprotection and coupling of the subsequent amino acids (L-valine, L-phenylalanine, and L-serine) until the desired sequence is complete. chempep.compeptide.com The key advantage of this method is that excess reagents and soluble byproducts are easily removed by simple filtration and washing at the end of each step. chempep.comlifetein.com

Selection and Optimization of Resin Support and Loading Capacity

Wang Resin : This is a widely used resin for producing peptides with a C-terminal acid. appliedpolytech.com However, the initial attachment (esterification) of the first Fmoc-amino acid can be challenging. appliedpolytech.com

2-Chlorotrityl Chloride (2-CTC) Resin : This is often the preferred resin for synthesizing C-terminal acid peptides. Its major advantages include the ability to cleave the completed peptide under very mild acidic conditions (e.g., 1% trifluoroacetic acid), which preserves acid-sensitive side-chain protecting groups. peptide.comscielo.br This resin also minimizes the risk of racemization of the C-terminal residue during its initial loading and suppresses the formation of diketopiperazine, a common side reaction involving the first two amino acids. biosynth.comscielo.br

The loading capacity of the resin, typically expressed in millimoles per gram (mmol/g), is another crucial parameter. It defines the amount of the first amino acid that can be attached to the support and thus determines the theoretical maximum yield of the synthesis. The selection of an appropriate loading capacity depends on the scale of the synthesis and the length and sequence of the peptide, as very high loading can sometimes lead to aggregation issues with longer or more hydrophobic peptides. researchgate.net

Table 1: Comparison of Common Resins for C-Terminal Acid Peptides

| Resin Type | Linker Type | Cleavage Condition | Advantages | Disadvantages |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Moderate to strong acid (e.g., 50-95% TFA) | High yields, common and well-established. appliedpolytech.com | Risk of racemization during loading; challenging esterification. appliedpolytech.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Very mild acid (e.g., 1-2% TFA) | Suppresses racemization and diketopiperazine formation; allows for synthesis of protected peptide fragments. peptide.combiosynth.comscielo.br | More expensive than Wang resin. |

| Merrifield Resin | Benzyl-type | Strong acid (e.g., anhydrous HF) | The original resin for Boc-SPPS, very stable. fluorochem.co.uk | Requires harsh, hazardous cleavage conditions. peptide.comiris-biotech.de |

N-alpha Protecting Group Chemistries (e.g., Fmoc, Boc) and Deprotection Protocolspeptide.combachem.com

To ensure the sequential addition of amino acids, the α-amino group of each incoming monomer must be temporarily blocked by a protecting group. The two most dominant strategies in SPPS are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups. lifetein.comamericanpeptidesociety.org

Fmoc Strategy (Fmoc/tBu) : This is the most popular method in modern SPPS. lifetein.comresearchgate.net The Fmoc group is base-labile and is typically removed using a 20-50% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.com This deprotection is very mild, leaving acid-labile side-chain protecting groups (like tert-butyl, tBu) intact. creative-peptides.com The orthogonality of this protection scheme is a significant advantage. iris-biotech.de

Boc Strategy (Boc/Bzl) : This was the original strategy developed for SPPS. peptide.com The Boc group is acid-labile and is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.comamericanpeptidesociety.org Side-chain protecting groups (like benzyl (B1604629), Bzl) are designed to be stable to TFA but are removed during the final cleavage step with a very strong acid, such as hydrofluoric acid (HF). peptide.com While the use of harsh acids is a drawback, the Boc strategy can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation, as the protonated state of the peptide after deprotection can improve solubility. peptide.com

Table 2: Comparison of Fmoc and Boc Protecting Group Strategies

| Feature | Fmoc Chemistry | Boc Chemistry |

|---|---|---|

| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |

| Deprotection Reagent | 20-50% Piperidine in DMF (Base) lifetein.com | Trifluoroacetic Acid (TFA) (Acid) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) creative-peptides.com | Strong-acid-labile (e.g., Bzl) creative-peptides.com |

| Final Cleavage | TFA peptide.com | HF, TFMSA (Strong Acid) peptide.com |

| Key Advantage | Mild conditions, high compatibility with automation. lifetein.comamericanpeptidesociety.org | Can reduce aggregation in hydrophobic sequences. peptide.com |

| Key Disadvantage | Piperidine is a nucleophile; potential for side reactions. | Requires handling of hazardous strong acids (HF). iris-biotech.de |

Peptide Coupling Reagents and Reaction Condition Optimizationpeptide.combachem.comsigmaaldrich.com

The formation of the amide (peptide) bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming N-protected amino acid requires an activating agent, known as a coupling reagent. bachem.com These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. uniurb.it

Modern coupling reagents are typically aminium or phosphonium (B103445) salts, which facilitate rapid and efficient coupling with minimal side reactions, particularly racemization. bachem.comsigmaaldrich.com

Aminium/Uronium Reagents : HBTU, HATU, and HCTU are highly effective reagents that react with the amino acid to form an active ester in situ. sigmaaldrich.compeptide.com HATU is often preferred for rapid protocols and difficult couplings due to its high reactivity, which is derived from the 7-azabenzotriazole (OAt) core that provides anchimeric assistance. sigmaaldrich.compeptide.com

Phosphonium Reagents : PyBOP and PyAOP are common phosphonium-based reagents. They are known for generating clean reactions and are excellent for both routine and sterically hindered couplings. sigmaaldrich.com

Carbodiimides : Diisopropylcarbodiimide (DIC) is frequently used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. bachem.com These additives act as activating agents themselves, forming an active ester that then reacts with the amine. This two-step activation enhances coupling efficiency and significantly suppresses the risk of racemization. bachem.comuniurb.it

Optimization involves using a molar excess of the protected amino acid and coupling reagent (typically 2-5 equivalents relative to the resin loading) and ensuring the reaction goes to completion, which can be monitored using a qualitative method like the Kaiser test. peptide.compeptide.com

Table 3: Common Coupling Reagents for SPPS

| Reagent Class | Example(s) | Key Characteristics |

|---|---|---|

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient and fast-reacting. peptide.com HATU is exceptionally reactive. sigmaaldrich.com COMU is a safer alternative to benzotriazole-based reagents. bachem.compeptide.com Require a base (e.g., DIPEA) for activation. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Excellent for hindered couplings and fragment condensation. sigmaaldrich.com Do not cause guanidinylation of the free N-terminus. sigmaaldrich.com |

| Carbodiimides | DIC, EDC | Cost-effective. bachem.com Almost always used with an additive (e.g., HOBt, Oxyma Pure) to increase speed and reduce racemization. bachem.comuniurb.it |

Cleavage Techniques and Purification Methodologies (e.g., RP-HPLC)nih.gov

Once the synthesis of the L-Seryl-L-phenylalanyl-L-valyl-L-alanine sequence is complete, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed. This is typically achieved in a single step using a "cleavage cocktail." nih.gov

For a peptide synthesized using the Fmoc/tBu strategy, the cocktail is strongly acidic, with trifluoroacetic acid (TFA) as the main component (typically >90%). peptide.comnih.gov The cocktail also contains "scavengers" to capture the reactive cationic species generated during the removal of protecting groups, preventing them from modifying sensitive amino acid residues like serine. Common scavengers include:

Water : To hydrolyze t-butyl cations.

Triisopropylsilane (TIPS) : An efficient cation scavenger.

Ethanedithiol (EDT) : Often included to protect residues like tryptophan (not present in this peptide) but also useful as a general scavenger. nih.gov

After cleavage, the crude peptide is precipitated from the acidic solution using cold diethyl ether, collected by centrifugation, and dried. nih.gov

The final step is purification, which is almost universally performed using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). harvardapparatus.comcem.comresearchgate.net

Principle : RP-HPLC separates molecules based on their hydrophobicity. researchgate.netnih.gov The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C18 alkyl chains).

Elution : A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (usually water with 0.1% TFA) is used to elute the components. nih.gov Peptides with greater hydrophobicity are retained longer on the column. Deletion sequences or other impurities from the synthesis will typically have different retention times than the full-length target peptide, allowing for their separation. harvardapparatus.com

Final Product : Fractions containing the pure peptide are collected, combined, and lyophilized (freeze-dried) to yield the final product as a white, fluffy powder. cem.com

Solution-Phase Peptide Synthesis Approaches for L-Seryl-L-phenylalanyl-L-valyl-L-alaninelifetein.comsigmaaldrich.com

Solution-phase synthesis, also known as classical peptide synthesis, involves carrying out all reaction and purification steps in a homogeneous solution. chempep.com While less common for long peptides due to the laborious purification required after each step, it remains a viable method for producing short peptides like this compound. youtube.com Its main drawback is the cumulative loss of product during the multiple workup and purification stages. chempep.com

Fragment Condensation Strategies and Fragment Coupling Conditionslifetein.com

A more efficient solution-phase approach for a tetrapeptide is fragment condensation. This strategy involves synthesizing smaller peptide fragments separately and then coupling them together. chempep.comnih.govspringernature.com This convergent approach can be more efficient than a linear, stepwise synthesis. nih.gov

For this compound, a logical strategy would be:

Synthesize the protected dipeptide Boc-L-Seryl-L-phenylalanine-OH.

Synthesize the dipeptide fragment H-L-Valyl-L-alanine-OBn (with a benzyl ester protecting the C-terminus).

Couple these two fragments together in solution using a suitable coupling reagent.

Perform a final deprotection step (hydrogenolysis to remove the Boc and Benzyl groups) to yield the final tetrapeptide.

The critical step is the coupling of the two dipeptide fragments. This reaction carries a high risk of epimerization at the C-terminal residue of the carboxyl component (in this case, phenylalanine). Therefore, the choice of coupling conditions is paramount. Reagents like TDBTU have been shown to produce significantly less epimerization during fragment coupling compared to other common reagents. peptide.compeptide.com Alternatively, using coupling additives such as HODhbt has been shown to improve efficiency in fragment condensation. nih.gov The purification of the resulting tetrapeptide would be performed by chromatography. acs.org

Challenges and Advantages of Solution Synthesis for this Tetrapeptide Sequence

Solution-phase peptide synthesis (SPPS), while a more traditional approach compared to solid-phase methods, presents a distinct set of advantages and challenges for the construction of a specific sequence like this compound. This method involves the stepwise coupling of amino acids in a homogenous liquid environment. nih.gov

The synthesis of this tetrapeptide would require three sequential coupling steps and intermediate deprotection steps. A key advantage of the solution-phase method is its scalability, which can make it more cost-effective for producing large quantities of a target peptide compared to solid-phase techniques. researchgate.net This method also allows for the purification and characterization of intermediate di- and tri-peptides, ensuring the purity of each fragment before proceeding to the next coupling step. This can be particularly advantageous for a sequence containing the bulky, hydrophobic residues Phenylalanine and Valine, where aggregation or difficult couplings might occur.

However, the process is labor-intensive. Each intermediate must be isolated and purified, often through crystallization or chromatography, which can be time-consuming and lead to material loss at each stage. A significant challenge is maintaining the solubility of the growing, protected peptide chain. As the peptide elongates with hydrophobic residues like Phenylalanine and Valine, its solubility in common organic solvents may decrease, complicating reaction conditions and purification. Another critical challenge is the risk of racemization at the C-terminal amino acid of the activated fragment during coupling, which can compromise the stereochemical integrity of the final product. researchgate.netnih.gov For the this compound sequence, this would be a concern at each of the three peptide bond formations.

| Aspect | Advantages of Solution Synthesis | Challenges of Solution Synthesis |

|---|---|---|

| Scalability & Cost | Highly scalable for large-quantity production; potentially lower cost of raw materials compared to solid-phase resins. researchgate.net | Labor-intensive process requiring significant manual handling and time. |

| Purity Control | Allows for the isolation and full characterization of intermediate fragments, ensuring high purity at each step. | Cumulative yield can be low due to material loss during repeated purification steps. |

| Solubility | Reaction kinetics can be favorable in a homogenous solution. nih.gov | The growing protected peptide chain (e.g., protected Phe-Val-Ala) may have poor solubility in organic solvents. |

| Stereochemistry | Established protocols can minimize racemization. | Significant risk of racemization during fragment condensation steps, compromising stereochemical purity. nih.gov |

Enzymatic Synthesis of this compound and its Analogues

Enzymatic peptide synthesis offers a green and highly specific alternative to purely chemical methods. This approach utilizes proteases in reverse, catalyzing the formation of peptide bonds under controlled, typically aqueous, conditions. researchgate.net

The synthesis of this compound can be envisioned through a fragment condensation strategy using proteases with defined specificities. For instance, a protease like thermolysin, which preferentially forms bonds preceding large hydrophobic amino acids, could potentially catalyze the coupling of a protected L-Seryl-L-phenylalanine fragment with an L-valyl-L-alanine ester. unc.edu Similarly, chymotrypsin, which has a strong preference for aromatic residues like Phenylalanine at the P1 position (the residue contributing the carboxyl group), could be used to synthesize the Ser-Phe bond. nih.govunc.edu The success of these reactions is governed by a delicate balance between synthesis and hydrolysis, often shifted toward synthesis by using low-water organic co-solvents or by immobilizing the enzyme. nih.gov

A significant frontier in this field is the use of directed evolution to engineer enzymes with novel or enhanced properties for specific synthetic tasks. oup.com Standard proteases may not possess the ideal specificity or catalytic efficiency for synthesizing the Ser-Phe-Val-Ala sequence. Through techniques like error-prone PCR and DNA shuffling, vast libraries of enzyme variants can be generated and screened for improved performance. oup.comnih.gov For example, a protease like subtilisin E has been successfully evolved to have over 400 times the catalytic efficiency of the wild type in aqueous dimethylformamide (DMF), a non-natural environment often used for peptide synthesis. nih.govnih.gov This approach could be used to create a bespoke biocatalyst specifically tailored to assemble the this compound sequence with high yield and selectivity.

A primary advantage of protease-catalyzed synthesis is the exquisite stereochemical control afforded by the enzyme's active site. nih.gov Proteases are inherently chiral catalysts and almost exclusively recognize L-amino acids for peptide bond formation, thus eliminating the problem of racemization that plagues chemical synthesis methods. youtube.com This ensures that the synthesis of this compound would yield a product with the correct L-configuration at all four stereocenters. While some enzymes show a low level of activity towards D-amino acid substrates, particularly with short peptides, the preference for the L-form is typically orders of magnitude higher, making this a highly stereospecific process. nih.govyoutube.com This inherent specificity obviates the need for complex chiral auxiliaries or racemization-suppressing reagents often required in chemical synthesis. iitg.ac.in

Chemical Modifications and Derivatization of this compound

Post-synthesis modification of the this compound backbone or side chains is crucial for developing molecular probes or for conducting structure-activity relationship (SAR) studies. The peptide possesses multiple functional groups amenable to selective chemical alteration.

The unique N-terminal serine and C-terminal alanine (B10760859) residues of this tetrapeptide provide specific handles for targeted modifications.

N-Terminal Functionalization: The N-terminal serine contains a 1,2-amino alcohol moiety. This structure can be selectively oxidized with sodium periodate (B1199274) to generate an N-terminal aldehyde. nih.gov This aldehyde can then be reacted with hydrazide- or aminooxy-functionalized probes (e.g., biotin, fluorophores) to form stable hydrazone or oxime linkages, respectively. nih.gov This method provides a highly specific route for labeling the N-terminus. nih.gov Another powerful technique is reductive alkylation, which can selectively modify the α-amino group of the N-terminal serine in the presence of other amines (like a lysine (B10760008) side chain, if present) by controlling the reaction pH. nih.govrsc.org This method allows for the introduction of bioorthogonal handles like alkynes or ketones for subsequent click chemistry reactions, and importantly, it can preserve the positive charge of the N-terminus, which may be crucial for biological activity. nih.govrsc.org

C-Terminal Functionalization: The C-terminal alanine can also be a target for modification. Recent advances have demonstrated the ability to perform palladium-catalyzed β-C(sp³)–H arylation specifically on C-terminal alanine residues in peptides. researchgate.net This allows for the introduction of various aryl groups directly onto the alanine side chain post-synthesis. Furthermore, the C-terminal carboxyl group can be converted to an amide, which often increases peptide stability against degradation by endogenous carboxypeptidases. sigmaaldrich.comacs.org Enzymatic methods using engineered peptide amidases can achieve this transformation with high selectivity. acs.org

Systematic modification of the amino acid side chains is a cornerstone of medicinal chemistry for optimizing peptide properties. acs.orgnih.gov The Ser-Phe-Val-Ala sequence offers three distinct side chains for such studies.

Serine: The primary alcohol of the serine side chain is a nucleophile that can be targeted for esterification or etherification to introduce a variety of functional groups, altering polarity and hydrogen-bonding capacity.

Phenylalanine: The aromatic ring of phenylalanine is a versatile handle. It can undergo electrophilic aromatic substitution to introduce groups like nitro or halogen atoms. These modifications can probe electronic and steric requirements at this position. The entire residue can also be replaced with non-natural aromatic amino acids (e.g., naphthylalanine) to explore the impact of increased bulkiness on receptor binding or stability. uchicago.edu

Valine and Alanine: The aliphatic side chains of valine and alanine are generally considered unreactive. However, advanced C-H activation methodologies are emerging that can functionalize these "inert" side chains, for example, through palladium catalysis, offering novel avenues for modification that were previously inaccessible. researchgate.net

| Residue | Side Chain Functional Group | Potential Modifications for SAR Studies | Purpose of Modification |

|---|---|---|---|

| L-Serine | Primary alcohol (-CH₂OH) | Esterification, Etherification, Phosphorylation | Modulate polarity, hydrogen bonding, and introduce probes or prodrug moieties. |

| L-Phenylalanine | Phenyl ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation), Substitution with non-natural aromatic amino acids (e.g., 1-Nal, 2-Nal). uchicago.edu | Investigate steric and electronic requirements for activity, enhance binding affinity, improve metabolic stability. |

| L-Valine | Isopropyl group (-CH(CH₃)₂) | C-H activation/functionalization. researchgate.net | Explore novel structural space, introduce unique functional groups to probe interactions. |

Cyclization Strategies for Conformational Constraint

The linear nature of peptides like this compound grants them significant conformational flexibility. While this is important for some biological functions, it can be a drawback in applications like drug design, where a specific, bioactive conformation is desired. Cyclization is a key strategy to impose conformational constraints, reducing the number of accessible structures and pre-organizing the peptide for target binding. gla.ac.uk This can lead to increased potency and selectivity. For a tetrapeptide, cyclization results in a 12-membered ring, which can be synthetically challenging due to the strain inherent in such structures. gla.ac.uk

Several cyclization methodologies can be applied to constrain the this compound backbone. These strategies primarily involve forming a covalent bond between different parts of the peptide chain.

Head-to-Tail Cyclization: This is the most direct method, involving the formation of a peptide bond between the N-terminal serine and the C-terminal alanine. This creates a cyclic tetrapeptide where the backbone is fully constrained. The reaction is typically performed in dilute solutions to favor intramolecular cyclization over intermolecular polymerization.

Side-Chain to Side-Chain Cyclization: This approach involves linking the side chains of two amino acids within the sequence. For this compound, the hydroxyl group of serine could be linked to a modified side chain of another residue, though this would require the introduction of non-natural amino acids or modification of existing ones.

Backbone Cyclization: This innovative approach introduces conformational constraints by linking atoms within the peptide backbone itself, rather than the termini or side chains. nih.gov This can involve linking an α-carbon or α-nitrogen to another part of the peptide backbone, creating unique cyclic structures that are not accessible through traditional methods. nih.gov Applying this to this compound could provide novel, conformationally restricted analogs. nih.gov

The choice of cyclization strategy profoundly impacts the resulting conformation. Computational modeling is often employed prior to synthesis to predict the most stable conformations for different cyclic designs. gla.ac.uk

Isotopic Labeling for Spectroscopic and Mechanistic Investigations

Isotopic labeling is a powerful technique for elucidating the structure, dynamics, and mechanisms of action of peptides like this compound. genscript.comnih.gov By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can selectively probe different parts of the molecule using various analytical methods. cpcscientific.com

Applications in Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of isotopic labeling. genscript.com While natural abundance ¹³C and ¹⁵N can be observed, their low levels make detailed analysis difficult. Incorporating these isotopes enhances NMR sensitivity and allows for multidimensional experiments that can resolve complex spectra and provide detailed structural information, such as interatomic distances and dihedral angles. sigmaaldrich.comnih.gov For this compound, uniform labeling (where all possible atoms are replaced) or selective labeling of a specific residue (e.g., ¹³C/¹⁵N-labeled Phenylalanine) can be used to simplify spectra and pinpoint specific interactions. cpcscientific.comsigmaaldrich.com

Applications in Mechanistic Investigations: Isotopes are invaluable for tracing the metabolic fate of a peptide and understanding reaction mechanisms. nih.gov For instance, if this compound were being studied as a substrate for an enzyme, labeling specific atoms would allow researchers to follow the transformation of the peptide and identify bond cleavage and formation events using mass spectrometry. plos.org The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, can also provide profound insights into the transition state of a reaction, helping to elucidate enzymatic mechanisms. nih.gov

Synthesis of Labeled Peptides: Isotopically labeled peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) techniques. cpcscientific.com The key difference is the use of one or more amino acid building blocks that have been pre-labeled with the desired isotopes. cpcscientific.com For example, to label the phenylalanine residue in the tetrapeptide, commercially available Fmoc-L-phenylalanine-¹³C₉,¹⁵N would be used during the appropriate coupling cycle.

| Isotope | Application in Peptide Analysis | Typical Labeled Amino Acid Precursor for Synthesis |

| ¹³C | NMR Spectroscopy, Mass Spectrometry | Fmoc-L-Alanine-¹³C₃,¹⁵N |

| ¹⁵N | NMR Spectroscopy | Fmoc-L-Valine-¹⁵N |

| ²H (Deuterium) | NMR Spectroscopy (to simplify spectra), Studying dynamics | L-Phenylalanine-d₈ |

Advanced Structural Elucidation and Conformational Analysis of L Seryl L Phenylalanyl L Valyl L Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy of the Tetrapeptide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in solution, offering insights into their conformation and dynamics under near-physiological conditions. uzh.ch For a tetrapeptide such as L-Seryl-L-phenylalanyl-L-valyl-L-alanine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of its structure.

One-Dimensional and Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC) for Resonance Assignment

The initial and crucial step in the NMR analysis of a peptide is the sequence-specific resonance assignment, which involves attributing each NMR signal to a specific nucleus within the peptide's structure. utexas.eduunivr.it This is typically achieved through a combination of 2D NMR experiments.

For small, non-labeled peptides, a standard set of experiments includes Correlated Spectroscopy (COSY), Total Correlated Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY). uzh.ch

COSY (Correlated Spectroscopy): This experiment identifies protons that are coupled to each other through two or three chemical bonds. It is particularly useful for identifying adjacent protons within an amino acid residue, such as the amide proton (NH) and the alpha-proton (Hα).

TOCSY (Total Correlated Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of an amino acid residue. utexas.edu This means that from the amide proton, one can typically trace out all the protons belonging to that specific amino acid's side chain. This is invaluable for identifying the types of amino acids present in the peptide. For instance, the characteristic patterns of Valine (with its isopropyl group) and Alanine (B10760859) (with its methyl group) would be readily identifiable.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key to determining the three-dimensional structure. It identifies protons that are close to each other in space (typically within 5-6 Å), regardless of whether they are in the same residue or not. nih.gov Sequential connectivities (e.g., between the Hα of one residue and the NH of the next) are critical for confirming the amino acid sequence. univr.it

HSQC (Heteronuclear Single Quantum Coherence): When the peptide is isotopically labeled with ¹³C and/or ¹⁵N, HSQC is a powerful experiment that correlates the chemical shifts of protons with their directly attached heteronuclei (¹³C or ¹⁵N). This helps to resolve spectral overlap, which can be a challenge even in small peptides. researchgate.net

Table 1: Representative ¹H NMR Resonance Assignment Techniques for a Tetrapeptide

| NMR Technique | Type of Information Provided | Application to this compound |

|---|---|---|

| COSY | J-coupling between adjacent protons (2-3 bonds) | Identification of Hα-Hβ correlations within each residue. |

| TOCSY | Correlations between all protons within a spin system | Identification of the complete proton networks for Ser, Phe, Val, and Ala residues. |

| NOESY | Through-space correlations between protons (<6 Å) | Determination of sequential connectivities (e.g., Ala Hα to Val NH) and medium- to long-range contacts that define the peptide's fold. |

| HSQC | Correlation between protons and directly bonded ¹³C or ¹⁵N | Resolution of overlapping proton signals and confirmation of assignments through heteronuclear chemical shifts. |

Determination of Conformational Preferences and Dynamics in Solution

Once the resonances are assigned, the NOESY data becomes central to determining the preferred conformation of the tetrapeptide in solution. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of interproton distance restraints. nih.gov These restraints, along with dihedral angle restraints derived from J-coupling constants, are used in computational modeling to generate an ensemble of structures representing the peptide's conformational space in solution. mdpi.com

For flexible peptides, the solution state is often a dynamic equilibrium of multiple conformers. frontiersin.org NMR can provide insights into these dynamics. For instance, the presence of multiple sets of resonances for a single residue can indicate slow conformational exchange on the NMR timescale.

Studies on a closely related tetrapeptide, N-Ac-Ser-Phe-Val-Gly-OMe, have shown that in a micellar environment, which mimics a cell membrane surface, the peptide adopts a specific spatial structure. researchgate.net It was found that the complexation with SDS micelles was confirmed by the signs and values of NOEs. nih.gov This suggests that this compound may also adopt a more ordered conformation when interacting with a membrane-like environment.

Solvent Effects and Temperature Dependence on Tetrapeptide Conformation

The conformation of a peptide can be significantly influenced by its solvent environment. mdpi.com Changes in solvent polarity, hydrogen bonding capacity, and dielectric constant can shift the conformational equilibrium. uzh.chcreative-biostructure.com For example, solvents like methanol (B129727) may favor helical conformations, while aqueous solutions can stabilize more extended or polyproline II-type structures. uzh.ch The hydrophobic side chains of Phenylalanine and Valine in this compound would likely lead to specific solvent-dependent conformational preferences due to the hydrophobic effect.

Temperature also plays a critical role in peptide conformational dynamics. tum.de Variable temperature NMR studies can be used to probe the stability of intramolecular hydrogen bonds and to study the thermodynamics of conformational transitions. nih.govmdpi.com The temperature coefficients of amide proton chemical shifts (dδ/dT) are particularly informative; small values are often indicative of protons involved in stable hydrogen bonds, which are shielded from the solvent. nih.gov For some peptides, an increase in temperature can lead to a "T-folding" phenomenon, where a non-helical conformer transitions to a more ordered helical state. researchgate.net

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure in the solid state. This technique is complementary to NMR, which provides information about the solution-state structure and dynamics.

Crystallization Conditions and Crystal Quality Assessment

The first and often most challenging step in X-ray crystallography is obtaining high-quality single crystals of the peptide. creative-biostructure.com For small, flexible peptides like this compound, this can be particularly difficult. The peptide's purity is paramount, with a requirement of >95% to avoid inhibition of crystal growth. creative-biostructure.com

Common crystallization techniques for peptides include:

Vapor Diffusion: This is the most widely used method, where a drop containing the peptide and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant. americanpeptidesociety.org This slowly increases the peptide concentration, promoting crystallization. Both hanging-drop and sitting-drop variations are common. americanpeptidesociety.org

Evaporation: A saturated solution of the peptide is prepared, and the solvent is allowed to slowly evaporate, leading to precipitation and crystal formation. creative-biostructure.com

Microbatch Crystallization: Small volumes of the peptide and precipitant are mixed under oil, which minimizes evaporation and allows for slow, controlled crystal growth. americanpeptidesociety.org

The choice of solvent, precipitant, pH, temperature, and the presence of additives are all critical parameters that need to be screened to find optimal crystallization conditions. cambrex.com For hydrophobic peptides, the aggregation of side chains can sometimes lead to the formation of channels or layers within the crystal lattice. researchgate.net

The quality of the resulting crystals is assessed by their size (typically 0.2-1.0 mm for peptides), morphology, and how well they diffract X-rays. creative-biostructure.com

Table 2: Common Crystallization Methods for Peptides

| Method | Principle | Key Parameters |

|---|---|---|

| Vapor Diffusion | Slow increase in peptide and precipitant concentration through vapor equilibration. | Peptide concentration, precipitant type and concentration, pH, temperature, drop volume. |

| Evaporation | Gradual removal of solvent to induce supersaturation and crystallization. | Solvent system, rate of evaporation, temperature. |

| Microbatch | Mixing of peptide and precipitant under an inert medium (e.g., oil) to control evaporation. | Peptide and precipitant concentrations, oil type, temperature. |

High-Resolution Structure Determination and Refinement

Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The electrons in the atoms of the peptide diffract the X-rays, producing a unique diffraction pattern. The intensities and positions of these diffracted spots are measured and used to calculate an electron density map of the molecule.

Analysis of Peptide Bond Planarity and Torsion Angles

A definitive analysis of peptide bond planarity and the associated torsion angles (phi, psi, and omega) would require data from high-resolution structural determination methods, primarily single-crystal X-ray crystallography or advanced NMR spectroscopy. The omega (ω) angle, which describes the rotation around the C-N bond of the peptide backbone, is expected to be close to 180° (trans configuration) or 0° (cis configuration), with the trans form being overwhelmingly favored due to reduced steric hindrance.

Intermolecular Interactions and Crystal Packing

Information on intermolecular interactions and crystal packing is derived from the analysis of a solved crystal structure. This would involve identifying and characterizing the network of hydrogen bonds, particularly between the amide protons and carbonyl oxygens of the peptide backbone, as well as any contributions from the side chains (e.g., the hydroxyl group of serine). Van der Waals forces, hydrophobic interactions involving the phenyl and isopropyl groups of phenylalanine and valine, respectively, and potential π-stacking interactions of the phenylalanine rings would also be crucial elements in describing how the peptide molecules arrange themselves in a solid, crystalline state. The specific lattice parameters and space group would define the unit cell of the crystal.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Analysis of Far-UV and Near-UV CD Spectra for Conformational Signatures

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The Far-UV spectrum (typically 190-250 nm) provides information on the peptide backbone conformation. A strong negative band around 215-220 nm would suggest the presence of β-sheet structures, while a strong positive band near 195 nm and a negative band near 217 nm could indicate a random coil conformation.

The Near-UV spectrum (250-350 nm) would be sensitive to the environment of the aromatic side chain of phenylalanine. Signals in this region would provide insights into the tertiary structure and the specific orientation of the phenyl group. The absence of published CD spectra for this compound means its solution-state conformation is not experimentally confirmed.

pH and Temperature-Induced Conformational Transitions

Studying the peptide's conformation as a function of pH and temperature using CD spectroscopy could reveal its stability and folding/unfolding behavior. Changes in pH could alter the protonation state of the N-terminal amine and C-terminal carboxyl groups, potentially inducing conformational shifts observable in the CD spectrum. Similarly, thermal denaturation studies, where the CD signal at a specific wavelength is monitored with increasing temperature, would provide information on the conformational stability of the peptide. Such studies have not been reported for this specific tetrapeptide.

Vibrational Spectroscopy (FTIR and Raman)

Amide Band Analysis for Peptide Backbone Conformation

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are valuable tools for probing the vibrational modes of the peptide backbone, particularly the Amide bands.

Amide I band (1600-1700 cm⁻¹), arising mainly from C=O stretching, is highly sensitive to secondary structure. Frequencies in the range of 1620-1640 cm⁻¹ are typically assigned to β-sheet structures, while those around 1650-1658 cm⁻¹ suggest a random coil.

Amide II band (1480-1580 cm⁻¹), resulting from N-H bending and C-N stretching, and the Amide III band (1220-1320 cm⁻¹) also provide complementary structural information.

Without experimental FTIR or Raman spectra, a detailed amide band analysis for this compound cannot be performed.

Hydrogen Bonding Patterns and Conformational Changes

The peptide backbone contains multiple hydrogen bond donors (amide N-H groups) and acceptors (carbonyl C=O groups). Additionally, the side chain of serine contains a hydroxyl (-OH) group that can act as both a hydrogen bond donor and acceptor. Theoretical modeling and spectroscopic studies on similar short peptides suggest that the formation of a hydrogen bond between the carbonyl group of one residue and the amide proton of another is a key factor in folding. clemson.edurug.nl For instance, a γ-turn could form involving a hydrogen bond between the C=O of Serine and the N-H of Valine. The conformational landscape is also influenced by the bulky side chains of Phenylalanine and Valine, which sterically hinder certain rotations, and the potential for the serine side chain to form hydrogen bonds with the peptide backbone. nih.govnih.gov Changes in the local environment, such as solvent polarity or pH, can shift the conformational equilibrium by disrupting or favoring specific hydrogen bonding patterns.

Table 1: Potential Intramolecular Hydrogen Bonds in this compound

| Donor Residue (Group) | Acceptor Residue (Group) | Turn Type | Description |

|---|---|---|---|

| Valine (Amide N-H) | Serine (Carbonyl C=O) | γ-turn | A three-residue turn stabilized by a C7 hydrogen-bonded ring. |

| Alanine (Amide N-H) | Phenylalanine (Carbonyl C=O) | γ-turn | A three-residue turn involving the C-terminal and adjacent residue. |

| Alanine (Amide N-H) | Serine (Carbonyl C=O) | β-turn | A four-residue turn stabilized by a C10 hydrogen-bonded ring. aip.org |

Mass Spectrometry (MS) for Structural Characterization

Mass spectrometry is an indispensable tool for the characterization of peptides like this compound. nih.gov It provides precise mass measurements, which confirm the elemental composition, and through tandem mass spectrometry techniques, allows for the definitive verification of the amino acid sequence. units.it

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing. units.itresearchgate.net In an MS/MS experiment, the intact peptide ion (the precursor ion) is mass-selected and then subjected to fragmentation through collision-induced dissociation (CID) with an inert gas. creative-proteomics.com This process typically cleaves the peptide bonds, producing a series of characteristic fragment ions known as b- and y-ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus. nih.gov

By analyzing the mass-to-charge (m/z) differences between the peaks in the resulting fragment ion spectrum, the amino acid sequence can be reconstructed. For this compound, the mass difference between the y₂ and y₁ ions would correspond to the mass of the Valine residue, confirming its position. This systematic analysis allows for unambiguous verification of the entire peptide sequence. nih.govnih.gov

Table 2: Theoretical Monoisotopic m/z Values for Single-Charged Fragment Ions of this compound

| Fragment Ion | Sequence | m/z Value | Fragment Ion | Sequence | m/z Value |

|---|---|---|---|---|---|

| b₁ | Ser | 88.0393 | y₁ | Ala | 90.0550 |

| b₂ | Ser-Phe | 235.0975 | y₂ | Val-Ala | 189.1234 |

| b₃ | Ser-Phe-Val | 334.1659 | y₃ | Phe-Val-Ala | 336.1818 |

Note: Values are for [M+H]⁺ ions.

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of analysis by separating ions based not only on their mass-to-charge ratio but also on their size, shape, and charge in the gas phase. nih.gov As ions drift through a gas-filled cell under the influence of a weak electric field, their velocity is determined by their rotationally averaged collision cross-section (CCS). Compact, folded conformations experience fewer collisions with the drift gas and travel faster than extended, linear conformations of the same mass. nih.govspringernature.com

For this compound, IM-MS can distinguish between different conformers present in the gas phase. nih.govrsc.org For example, a compact structure stabilized by intramolecular hydrogen bonds (e.g., a β-turn) would exhibit a smaller CCS and a shorter drift time compared to a more linear, unfolded structure. This technique provides valuable insights into the intrinsic conformational preferences of the peptide, free from solvent effects. rug.nl

Table 3: Hypothetical Collision Cross-Section (CCS) Data for Conformers of this compound

| Putative Conformation | Dominant Interactions | Expected CCS Range (Ų) |

|---|---|---|

| Compact / Folded | Intramolecular Hydrogen Bonds (β- or γ-turns) | 180 - 195 |

| Partially Folded | Some Hydrogen Bonding | 195 - 210 |

Note: These values are illustrative and would need to be determined experimentally.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Solvent Accessibility

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the structure and dynamics of peptides in solution. youtube.comthermofisher.com The method relies on the principle that backbone amide hydrogens exposed to the solvent will readily exchange with deuterium (B1214612) when the peptide is placed in a deuterated solvent (e.g., D₂O). youtube.com Hydrogens involved in stable hydrogen bonds or located in the core of a folded structure are protected from exchange and will exchange much more slowly. nih.govnih.gov

The rate of deuterium uptake is measured by mass spectrometry, which detects the mass increase as hydrogens (≈1 Da) are replaced by deuterium (≈2 Da). youtube.com By quenching the exchange reaction at various time points, a picture of the solvent accessibility along the peptide backbone can be constructed. youtube.com For this compound, residues involved in a stable β-turn would show slow deuterium uptake, whereas residues in flexible, solvent-exposed regions would show rapid uptake. This provides direct experimental evidence for hydrogen bonding patterns and conformational dynamics in solution. tandfonline.comcreative-biolabs.com

Table 4: Exchangeable Amide Hydrogens and Expected HDX Behavior for this compound

| Residue | Number of Exchangeable Backbone Amide Hydrogens | Expected Deuterium Uptake Rate (in a folded conformation) |

|---|---|---|

| Serine | 1 (N-terminus is typically rapid) | Fast (N-terminus) |

| Phenylalanine | 1 | Slow (if involved in H-bond) |

| Valine | 1 | Slow (if involved in H-bond) |

Note: The N-terminal amine and the Serine side-chain hydroxyl also have rapidly exchanging hydrogens, but HDX-MS analysis typically focuses on the slower-exchanging backbone amide hydrogens to infer structural protection.

Table 5: List of Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | Ser-Phe-Val-Ala |

| L-Serine | Ser |

| L-Phenylalanine | Phe |

| L-Valine | Val |

| L-Alanine | Ala |

| Deuterium Oxide | D₂O |

| Collision-Induced Dissociation | CID |

Biochemical and Molecular Interactions of L Seryl L Phenylalanyl L Valyl L Alanine

Protein-Peptide Binding Dynamics and Thermodynamics

Fluorescence Spectroscopy and Anisotropy for Binding Assays

No published studies were found that utilize fluorescence spectroscopy or anisotropy to conduct binding assays for the specific tetrapeptide L-Seryl-L-phenylalanyl-L-valyl-L-alanine.

Research on other peptides and amino acids demonstrates how this technique could be applied. For example, fluorescence spectroscopy has been used to study the interaction of amino acids like alanine (B10760859) and valine with fluorescent dyes, revealing that interactions are governed by factors like hydrogen bonding and hydrophobic influences. nih.gov This method is a powerful tool for probing host-guest systems and changes in the microenvironment of a fluorescent probe upon binding. nih.gov If this compound were to be studied, intrinsic fluorescence of the phenylalanine residue or the use of extrinsic fluorescent probes could be employed to determine binding affinities (Kd), stoichiometry, and conformational changes upon interaction with target molecules.

Table 1: Hypothetical Data Presentation for Fluorescence Binding Assay

| Binding Partner | Dissociation Constant (Kd) | Change in Fluorescence Anisotropy (Δr) | Reference |

|---|---|---|---|

| Target Protein X | Data Not Available | Data Not Available | N/A |

| Lipid Vesicle Y | Data Not Available | Data Not Available | N/A |

Interactions with Biological Membranes and Lipid Bilayers

There is no available research detailing the interactions of this compound with biological membranes or lipid bilayers.

No studies on the membrane association or perturbation effects of this compound were found.

For context, research on other peptides, such as dipeptide-linked drug conjugates, shows that the properties of the amino acid constituents (like hydrophobicity and charge) significantly influence how the molecule interacts with and potentially perturbs lipid membranes. nih.gov The presence of hydrophobic residues like phenylalanine and valine in the sequence Ser-Phe-Val-Ala suggests a potential for insertion into the hydrophobic core of a lipid bilayer, but this remains speculative without experimental evidence.

There is no information regarding the use of this compound as a research tool to influence membrane protein function.

Interactions with Nucleic Acids and Other Biomolecules (e.g., carbohydrates)

No research is available on the interactions between this compound and nucleic acids or carbohydrates.

The binding specificity and modes of interaction for this compound with nucleic acids or carbohydrates have not been documented.

There is no evidence to suggest that this compound influences the higher-order structures of biomolecules like DNA, RNA, or complex carbohydrates.

Compound Reference Table

Role of L Seryl L Phenylalanyl L Valyl L Alanine in Biological Systems and Pathways Mechanistic Focus

Endogenous Occurrence and Biosynthetic Pathways

Precursor Proteins and Proteolytic Processing

The generation of endogenous peptides occurs through the proteolytic processing of larger precursor proteins by specific enzymes. nih.gov This process is fundamental to many biological functions, including the production of signaling molecules and antigens. medchemexpress.comnih.gov However, there is no current scientific evidence to suggest a specific precursor protein that is cleaved to produce L-Seryl-L-phenylalanyl-L-valyl-L-alanine. The identification of such a precursor would require dedicated research into the proteome of various organisms to find a protein containing the "Ser-Phe-Val-Ala" sequence in a context that would allow for its specific cleavage.

Localization and Distribution within Biological Compartments

The subcellular localization of peptides is crucial to their function, dictating their interactions with other molecules and their role in cellular processes. Peptides can be found in various compartments, including the cytoplasm, nucleus, and mitochondria, or can be secreted from the cell. youtube.com The specific localization of this compound has not been determined due to the lack of studies on its endogenous presence.

Cellular and Subcellular Mechanisms of Action

The mechanism of action of a peptide describes how it exerts its effects at a cellular and molecular level. This can involve binding to cell surface receptors, modulating enzyme activity, or influencing gene expression. evitachem.com

Modulation of Intracellular Signaling Cascades

Many peptides act as signaling molecules, initiating intracellular signaling cascades upon binding to their receptors. These cascades can involve a variety of second messengers and protein kinases, ultimately leading to a specific cellular response. rsc.org Research on a different peptide, Ser-Ala-Gly-Pro-Ala-Phe (SAGPAF), has shown that it can modulate the MAPK and NF-κB signaling pathways. rsc.org However, no such studies have been conducted on this compound, and therefore, its influence on intracellular signaling remains unknown.

Influence on Protein Folding and Degradation Pathways

The proper folding of proteins is essential for their function, and misfolded proteins are targeted for degradation through specific cellular pathways. Some peptides have been shown to influence these processes. For instance, certain peptides can act as chaperones to assist in protein folding, while others can modulate the activity of the proteasome, the cellular machinery responsible for protein degradation. medchemexpress.com There is currently no research to indicate that this compound has any role in protein folding or degradation pathways.

Effects on Cellular Homeostasis and Stress Responses

Cellular homeostasis refers to the maintenance of a stable internal environment within a cell. Peptides can play a role in maintaining this balance and in responding to cellular stress. For example, some peptides have antioxidant properties and can protect cells from damage caused by reactive oxygen species. nih.gov The individual amino acid L-alanine has been shown to protect pancreatic beta-cells from cytokine-induced apoptosis, a form of programmed cell death often associated with cellular stress. nih.gov However, the effect of the complete tetrapeptide this compound on cellular homeostasis and stress responses has not been investigated.

Involvement in Specific Biochemical Pathways

The specific role of the tetrapeptide this compound in biochemical pathways has not been extensively documented in publicly available research. However, based on the metabolic fates of its constituent amino acids, its potential involvement can be inferred.

Participation in Amino Acid Metabolism or Related Cycles

The breakdown of this compound would release its individual amino acids: L-serine, L-phenylalanine, L-valine, and L-alanine. Each of these amino acids is integrated into central metabolic pathways.

L-Alanine: This non-essential amino acid is a key player in the Alanine-Glucose Cycle , a critical pathway for transporting nitrogen from peripheral tissues, like muscle, to the liver. drugbank.com In this cycle, pyruvate (B1213749) in muscle is transaminated to form alanine (B10760859), which then travels to the liver, where it is converted back to pyruvate for gluconeogenesis. drugbank.com L-alanine can be synthesized from pyruvate through transamination. drugbank.comagriculturejournals.cz

L-Serine: As a non-essential amino acid, L-serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate. agriculturejournals.cz It serves as a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, and is involved in the biosynthesis of purines and pyrimidines. agriculturejournals.czwikipedia.org

L-Phenylalanine: This is an essential amino acid, meaning it must be obtained from the diet. nih.gov Its primary metabolic fate is hydroxylation to form L-tyrosine, a reaction catalyzed by phenylalanine hydroxylase. vt.edu L-tyrosine is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), melanin (B1238610), and thyroid hormones. nih.govvt.edu

L-Valine: As an essential, branched-chain amino acid (BCAA), L-valine is a significant fuel source, particularly for muscle tissue. vt.edu Its catabolism involves transamination to its corresponding α-keto acid, which is then oxidized. vt.edu

The tetrapeptide itself could potentially act as a transport form for these amino acids, delivering them to specific tissues or cellular compartments where they are required for these metabolic processes.

Regulation of Enzyme Activities within Integrated Pathways

While direct regulatory effects of this compound on specific enzymes are not documented, peptides of similar size and composition are known to act as allosteric modulators or competitive inhibitors of enzymes. The constituent amino acids of this tetrapeptide are known to be involved in the regulation of key metabolic enzymes.

For instance, the synthesis of L-alanine is subject to feedback inhibition. Studies on Brevibacterium flavum have shown that β-Cl-L-alanine can inhibit key enzymes in L-alanine synthesis, such as alanine transaminase and valine-pyruvate transaminase. nih.govresearchgate.net This suggests that analogues of the constituent amino acids can regulate their biosynthetic pathways.

The potential for the tetrapeptide to influence enzyme activity would depend on its ability to bind to regulatory sites on enzymes involved in the metabolic pathways of its constituent amino acids.

| Constituent Amino Acid | Key Metabolic Pathway | Potential Regulatory Role |

| L-Alanine | Alanine-Glucose Cycle | Precursor for gluconeogenesis, nitrogen transport drugbank.com |

| L-Serine | Glycolysis, One-carbon metabolism | Precursor for glycine, cysteine, purines, and pyrimidines agriculturejournals.czwikipedia.org |

| L-Phenylalanine | Phenylalanine metabolism | Precursor for tyrosine, catecholamines, melanin nih.govvt.edu |

| L-Valine | Branched-chain amino acid catabolism | Fuel source for muscle tissue vt.edu |

Comparative Biochemical Studies with Related Peptides and Analogues

Elucidating Structure-Activity Relationships at a Molecular Level

The biological activity of a peptide is intrinsically linked to its amino acid sequence and three-dimensional conformation. Studies on other peptides have highlighted key structural features that determine their function.

For example, research on the hypocholesterolemic properties of the peptide Ile-Ala-Val-Pro and its derivatives has shown that a hydrophobic region is a crucial structural element for its biological activity. researchgate.net The presence of a proline residue was also identified as a key component. researchgate.net

The hydrophobicity and charge distribution of this compound, conferred by its constituent amino acids, would be critical determinants of its interactions with biological targets. The hydroxyl group of serine provides a potential site for hydrogen bonding, while the phenyl group of phenylalanine and the isopropyl group of valine contribute to its hydrophobic character.

Specificity and Selectivity Profiling across Cellular Targets

The specific cellular targets of this compound are unknown. The specificity and selectivity of a peptide for its target are governed by the precise fit between the peptide's structure and the binding site on the target molecule, which could be a receptor, an enzyme, or an ion channel.

Comparative studies with peptide analogues, where individual amino acids are substituted, are a common strategy to probe these interactions. For instance, in the development of long-acting glucagon-like peptide-1 (GLP-1) derivatives, the length and polarity of fatty acid side chains attached to the peptide were shown to be critical for their protraction and potency. acs.org

Computational Modeling and Theoretical Studies of L Seryl L Phenylalanyl L Valyl L Alanine

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a cornerstone of computational peptide science, used to map the conformational landscape and understand the dynamic fluctuations of molecules over time. nih.gov For a flexible molecule like the tetrapeptide L-Seryl-L-phenylalanyl-L-valyl-L-alanine, MD simulations can reveal the ensemble of shapes it adopts in solution. nih.gov

Force Field Selection and Validation for Peptides

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. acs.org Several force fields, such as AMBER, CHARMM, GROMOS, and OPLS, are widely used for simulating peptides and proteins. researchgate.netnih.gov The choice of force field is critical, as it influences the balance of interactions and, consequently, the predicted structural preferences of the peptide. acs.org

Validation of the chosen force field is a crucial step. This often involves comparing simulation results with experimental data, such as Nuclear Magnetic Resonance (NMR) observables, or with higher-level quantum mechanics (QM) calculations to ensure the force field accurately represents the physical system. researchgate.netnih.gov

Table 1: Comparison of Common Force Fields for Peptide Simulations

| Force Field | Developer/Origin | Key Characteristics | Typical Application |

|---|---|---|---|

| AMBER | Peter Kollman et al. | Optimized for nucleic acids and proteins; all-atom representation. researchgate.net | Protein folding, protein-ligand binding. researchgate.net |

| CHARMM | Martin Karplus et al. | Highly versatile for a wide range of biomolecules; includes polarizable models like the Drude oscillator. researchgate.netnih.gov | Protein-peptide interactions, enzyme dynamics. researchgate.net |

| GROMOS | University of Groningen | Often a united-atom force field (hydrogens on non-polar atoms are implicit), which can be computationally efficient. researchgate.net | Biomolecular systems simulations, often used with the GROMACS simulation package. researchgate.net |

| OPLS | William L. Jorgensen | Developed to reproduce experimental properties of organic liquids; all-atom model. researchgate.net | General biomolecular simulations, protein-ligand interactions. researchgate.net |

Analysis of Conformational Ensembles and Transitions

A single static structure does not adequately represent a flexible tetrapeptide in solution. Instead, it exists as a dynamic ensemble of interconverting conformations. nih.gov MD simulations generate trajectories that map these conformations over time. Analysis techniques such as Ramachandran plots are used to assess the conformational flexibility of each amino acid residue by plotting its backbone dihedral angles (phi and psi). nih.gov

For this compound, simulations would likely reveal a preference for folded or extended structures, influenced by factors like solvent interactions and intramolecular hydrogen bonds. Advanced analysis methods, such as Principal Component Analysis (PCA), can be employed to identify the dominant modes of motion and visualize the transitions between different conformational states. acs.org These analyses provide a visual and quantitative understanding of the peptide's structural diversity. acs.org

Free Energy Calculations for Ligand Binding or Conformational Changes

MD simulations can also quantify the thermodynamics of molecular processes, such as the binding of a ligand or a change in the peptide's conformation. nih.gov Calculating the free energy difference (ΔG) between two states is essential for understanding their relative stability and the likelihood of a transition. aip.orgacs.org

Methods like free energy perturbation (FEP) and thermodynamic integration are used to compute these energy differences along a defined pathway. temple.eduyoutube.com For the tetrapeptide, one could calculate the free energy barrier for a "flip" between two stable conformations. This is often achieved by creating an "alchemical" path that gradually transforms the molecule from an initial to a final state, allowing for the calculation of the associated free energy change. temple.edu Such calculations are computationally intensive but provide invaluable insights into the energetic landscape governing the peptide's behavior. acs.org

Quantum Mechanics (QM) and Hybrid QM/MM Methods

While MD simulations excel at sampling conformational space, they rely on classical mechanics. To study processes involving changes in electronic structure, such as bond breaking or formation, quantum mechanics (QM) methods are necessary. nih.gov

Electronic Structure and Reactivity Predictions for Peptide Bonds and Side Chains

QM methods, particularly Density Functional Theory (DFT), can calculate the distribution of electrons within the this compound molecule. acs.orgacs.org This information is vital for predicting its chemical reactivity. By analyzing the electronic structure, researchers can identify regions susceptible to nucleophilic or electrophilic attack, predict the acidity of specific protons, and understand the nature of the peptide bonds and the functional groups of the side chains (hydroxyl for serine, phenyl for phenylalanine, isopropyl for valine, and methyl for alanine). This "quantum biochemistry" approach provides a fundamental picture of how the molecule will behave in chemical reactions. purdue.edu

Transition State Analysis of Enzymatic Reactions Involving the Tetrapeptide

Many biological processes involve enzymes catalyzing reactions, such as the cleavage of peptide bonds. tum.de Modeling these reactions is challenging because it requires describing both the quantum-mechanical reaction in the active site and the classical dynamics of the large protein environment. This is achieved using hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. nih.govchemrxiv.org

In a QM/MM simulation of an enzyme acting on this compound, the tetrapeptide and key enzymatic residues in the active site would be treated with a QM method, while the rest of the enzyme and the surrounding solvent would be described by a classical MM force field. acs.org This approach allows for the detailed study of the reaction mechanism, including the identification of the transition state—the highest energy point on the reaction pathway. nih.govkhanacademy.org Analyzing the structure and energy of the transition state is key to understanding how enzymes achieve their remarkable catalytic power. nih.gov For instance, QM/MM simulations could elucidate the mechanism of hydrolysis of one of the peptide bonds within the tetrapeptide, a reaction of fundamental importance in biochemistry. acs.org

Table 2: Summary of Computational Methods and Their Application to this compound

| Method | Primary Application | Information Gained for the Tetrapeptide | Relevant Search Results |

|---|---|---|---|

| Molecular Dynamics (MD) | Conformational sampling | Identification of dominant 3D shapes, flexibility of the backbone and side chains, and dynamic transitions between states. | nih.gov, nih.gov |

| Free Energy Calculations | Thermodynamic analysis | Quantification of the relative stability of different conformations and the energy barriers between them. | nih.gov, acs.org, temple.edu |

| Quantum Mechanics (QM) | Electronic structure and reactivity | Prediction of reactive sites, bond strengths, and electronic properties of the peptide bonds and side chains. | nih.gov, purdue.edu |

| Hybrid QM/MM | Enzymatic reaction modeling | Detailed mechanism of bond cleavage or formation if the tetrapeptide acts as a substrate for an enzyme, including transition state analysis. | acs.org, nih.gov, chemrxiv.org |

Computational modeling serves as a powerful tool to predict and analyze the behavior of peptides like this compound at a molecular level. These in silico methods are essential in the early stages of drug discovery for predicting ligand-receptor interactions and guiding the design of more potent and specific molecules. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is crucial for predicting the binding mode and affinity of the tetrapeptide this compound with various protein targets. The process involves sampling a vast number of possible conformations of the peptide within the binding site of a target protein and scoring them based on a force field to estimate the binding free energy. nih.gov

Prediction of Binding Poses and Affinities with Target Proteins

The primary goal of molecular docking is to identify the most stable binding pose of the ligand, which corresponds to the lowest energy state. nih.gov For this compound, simulations would predict how its constituent amino acids—serine, phenylalanine, valine, and alanine (B10760859)—orient themselves within the active site of a target protein. The binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), can be computationally estimated. researchgate.net These predictions are vital in the initial screening phases of drug development to prioritize candidates. nih.govchemrxiv.org Machine learning models, trained on large datasets of protein-ligand complexes, are increasingly used to improve the accuracy of binding affinity predictions. nih.govnih.gov

Interactive Table: Hypothetical Docking Results of this compound with Potential Protein Targets

This table illustrates the type of data generated from molecular docking simulations, showing predicted binding affinities for the tetrapeptide with various hypothetical protein targets.

| Protein Target | Target Class | Predicted Binding Affinity (kcal/mol) | Predicted Pose Description |

| Protease A | Hydrolase | -8.5 | Phenylalanine residue in hydrophobic pocket; Serine forms H-bond with catalytic residue. |

| Kinase B | Transferase | -7.2 | Valine and Alanine residues interact with the hinge region; Serine hydroxyl forms H-bond. |

| Receptor C | Signaling Protein | -9.1 | The peptide adopts a U-shaped conformation, maximizing contacts with the receptor's binding groove. |

| Protein D | Transport Protein | -6.8 | The peptide binds to a surface-exposed groove with fewer specific interactions. |

Identification of Key Interacting Residues and Pharmacophores

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions that stabilize the protein-ligand complex. By analyzing the optimal binding pose of this compound, researchers can identify the key amino acid residues within the target protein's binding site that form critical contacts with the peptide. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.gov

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govyoutube.com Based on the key interactions identified from docking simulations of the tetrapeptide, a pharmacophore hypothesis can be constructed. nih.gov This model would define the spatial arrangement of features like hydrogen bond donors (e.g., from the serine hydroxyl group), hydrogen bond acceptors (e.g., from peptide backbone carbonyls), aromatic rings (from phenylalanine), and hydrophobic centers (from valine, alanine, and phenylalanine). nih.govresearchgate.net This pharmacophore can then be used in virtual screening campaigns to find other molecules with different chemical structures that match the required features. nih.gov

Interactive Table: Pharmacophoric Features of this compound and Potential Interacting Residues

This table outlines the key functional groups of the tetrapeptide that define its pharmacophore and the types of amino acid residues in a target protein they are likely to interact with.

| Peptide Residue | Pharmacophoric Feature | Potential Interacting Protein Residues (Example) | Type of Interaction |

| L-Serine | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamine, Threonine | Hydrogen Bond |

| L-Phenylalanine | Aromatic, Hydrophobic | Leucine, Isoleucine, Phenylalanine | Hydrophobic, π-π Stacking |

| L-Valine | Hydrophobic | Valine, Alanine, Methionine | Hydrophobic, van der Waals |

| L-Alanine | Hydrophobic | Proline, Tryptophan, Leucine | Hydrophobic, van der Waals |

| Peptide Backbone | H-Bond Donor/Acceptor | Serine, Threonine, Asparagine | Hydrogen Bond |

De Novo Peptide Design and Rational Drug Design Principles

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of biological targets. nih.gov The tetrapeptide this compound can serve as a foundational element in these design strategies, either as a scaffold for further modification or as a model for creating non-peptide mimics.

Fragment-Based Design Utilizing the Tetrapeptide as a Scaffold

Fragment-based drug discovery (FBDD) is a strategy that begins by identifying small chemical fragments (typically with molecular weights < 300 Da) that bind weakly to a protein target. nih.govnih.gov These fragments are then optimized and grown or linked together to produce a lead compound with higher affinity and selectivity. nih.gov

Although a tetrapeptide is larger than a typical starting fragment, a validated binding peptide like this compound could serve as a "super fragment" or scaffold. acs.org If this peptide is shown to bind to a target of interest, its structure can be used as the starting point for chemical elaboration. acs.org Medicinal chemists could systematically modify each amino acid residue to improve binding affinity, selectivity, and drug-like properties. For instance, the phenylalanine residue could be replaced with other aromatic or non-aromatic groups to explore the hydrophobic pocket, or the serine residue could be modified to optimize hydrogen bonding. nih.gov

Peptidomimetic Design Incorporating Structural Motifs of this compound

Peptides often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic use. Peptidomimetics are compounds that are designed to mimic the essential structural elements of a peptide but are built on a non-peptide backbone. acs.org This approach aims to retain the biological activity of the original peptide while improving its pharmacological properties.

The structural motifs of this compound can be used to design peptidomimetics. The specific spatial arrangement of the side chains of serine, phenylalanine, valine, and alanine, which is responsible for its interaction with a target protein, can be replicated on a more stable, non-peptidic scaffold. prismbiolab.com For example, a small molecule could be designed to present a hydroxyl group, an aromatic ring, and two hydrophobic groups in the same 3D orientation as the side chains of the tetrapeptide. This strategy leverages the known binding information from the peptide to create novel, more drug-like chemical entities. prismbiolab.com

Bioinformatics and Proteomics Approaches

To fully understand the biological context and therapeutic potential of this compound, computational predictions must be complemented by experimental data. Bioinformatics and proteomics provide the tools to identify potential binding partners and validate interactions within a complex biological system.

Bioinformatics tools can be used to search sequence and structure databases for proteins that contain motifs known to bind short peptides like this compound. This can help generate hypotheses about its potential biological targets.

Proteomics, the large-scale study of proteins, offers powerful methods for identifying protein-protein and protein-ligand interactions. nih.govyoutube.com A key technique is affinity purification coupled with mass spectrometry (AP-MS). nih.govyoutube.com In this approach, a synthesized version of this compound, often tagged with a handle like biotin, is used as "bait." This bait is incubated with a cell lysate or other complex biological sample. Proteins that bind to the tetrapeptide are "pulled down" and subsequently identified using mass spectrometry. youtube.comyoutube.com This provides direct experimental evidence of the peptide's interacting partners, validating computational predictions and uncovering its role in cellular pathways. youtube.com

Interactive Table: Hypothetical Protein Interactors of this compound Identified via AP-MS

This table presents a hypothetical list of proteins that could be identified as interaction partners of the tetrapeptide using an affinity purification-mass spectrometry (AP-MS) experiment.

| Identified Protein | UniProt ID | Cellular Function | Significance of Interaction |

| Protease X | P07711 | Protein degradation | The peptide may act as a competitive inhibitor. |

| Kinase Y | P00519 | Signal transduction | The peptide could modulate kinase activity by binding to an allosteric site. |

| Scaffolding Protein Z | Q15057 | Protein complex assembly | The peptide might disrupt a key protein-protein interaction. |

Database Mining for Related Peptide Sequences and Structures